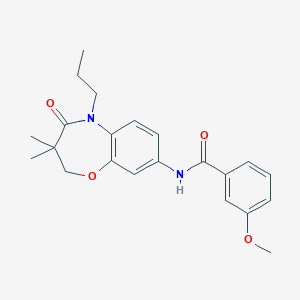

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide is a benzoxazepine-derived compound characterized by a fused bicyclic core structure (benzoxazepine) substituted with a 3-methoxybenzamide group. The molecule features a rigid oxazepine ring system with a propyl chain at position 5 and a 3,3-dimethyl group at position 2.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-5-11-24-18-10-9-16(13-19(18)28-14-22(2,3)21(24)26)23-20(25)15-7-6-8-17(12-15)27-4/h6-10,12-13H,5,11,14H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJQAMMYYGLZPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and oxazepine precursors. Key steps in the synthesis may involve:

Formation of the Benzoxazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

Introduction of Functional Groups: Methoxy and amide groups are introduced through substitution reactions using reagents such as methanol and amines.

Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazepine compounds.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

Pathways: The compound can influence signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide (CAS: 921566-13-4), a closely related derivative. Key differences lie in the substitution pattern of the benzamide group:

| Property | Target Compound | Analog (CAS 921566-13-4) |

|---|---|---|

| Substituent Position | 3-methoxybenzamide (meta position) | 2-ethoxybenzamide (ortho position) |

| Molecular Formula | C₂₃H₂₈N₂O₄* | C₂₃H₂₈N₂O₄ |

| Molecular Weight | 396.5 g/mol* | 396.5 g/mol |

| Functional Groups | Methoxy (-OCH₃), benzamide | Ethoxy (-OCH₂CH₃), benzamide |

Notes:

- *Molecular formula and weight inferred from structural similarity to the analog.

- The substitution pattern (meta vs. ortho) and alkoxy group (methoxy vs. ethoxy) likely influence solubility, pharmacokinetics, and target binding.

Physicochemical and Pharmacological Implications

Solubility and Bioavailability: The 3-methoxy group in the target compound may enhance aqueous solubility compared to the 2-ethoxy group in the analog, as methoxy is less hydrophobic than ethoxy.

Metabolic Stability :

- Ethoxy groups (in the analog) are more susceptible to oxidative metabolism than methoxy groups, suggesting the target compound may have improved metabolic stability.

Target Selectivity :

- Benzoxazepines with meta-substituted benzamides are reported in literature to exhibit higher affinity for kinases (e.g., PI3K inhibitors) compared to ortho-substituted analogs, though specific data for these compounds are lacking.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique benzoxazepine ring system coupled with a methoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 382.4528 g/mol. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the benzoxazepine framework followed by the introduction of the methoxybenzamide group. Common reagents used in these reactions include various catalysts and solvents to facilitate optimal yields.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzoxazepines exhibit significant antimicrobial activity. For instance, compounds similar in structure to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin) have shown efficacy against various pathogens including bacteria and fungi .

Antileishmanial Activity

A related compound demonstrated sub-micromolar inhibitory activity against Leishmania mexicana amastigotes with modest selectivity towards host macrophages. This suggests that benzoxazepine derivatives could be promising candidates for developing antileishmanial agents .

The mechanism through which N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin) exerts its biological effects may involve interaction with specific enzymes or receptors. The compound may modulate enzyme activities or receptor functions leading to altered cellular responses. Further research is required to elucidate these pathways in detail.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.